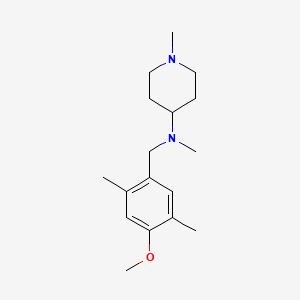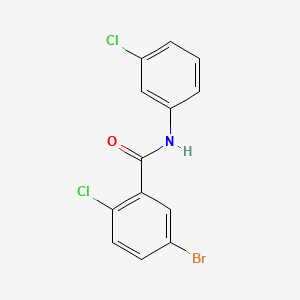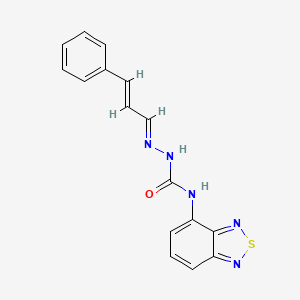![molecular formula C15H19Cl2NO3S B5726280 2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)
2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide, also known as NSC-658586, is a sulfonamide compound that has been studied for its potential as an anticancer agent. This compound has been synthesized using various methods and has shown promising results in scientific research studies.
Wirkmechanismus
2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide has been shown to inhibit tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. 2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. These mechanisms of action suggest that 2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide has potential as a dual-targeted anticancer agent.
Biochemical and Physiological Effects:
2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, 2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide has been shown to enhance the anticancer activity of other chemotherapeutic agents, such as paclitaxel and cisplatin. These effects suggest that 2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide has potential as a combination therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide is its potent anticancer activity against various cancer cell lines. This compound has also shown synergistic effects when used in combination with other chemotherapeutic agents. However, one limitation is the lack of information on the pharmacokinetics and toxicity of 2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide. Further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
For 2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide include further optimization of the synthesis method for high yield and purity of the final product. In addition, studies are needed to determine the pharmacokinetics and toxicity of 2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide in vivo. Further studies are also needed to determine the optimal dosage and administration route for this compound. Finally, clinical trials are needed to determine the efficacy and safety of 2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide as a novel anticancer agent.
Synthesemethoden
2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide has been synthesized using various methods, including the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 1-cyclohexene-1-ethanol in the presence of sodium hydride and N,N-dimethylformamide. Another method involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 2-(1-cyclohexen-1-yl)ethylamine in the presence of triethylamine and dichloromethane. These methods have been optimized for high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide has been studied for its potential as an anticancer agent. In vitro studies have shown that 2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that 2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide inhibits tumor growth in mouse models of breast and lung cancer. These studies suggest that 2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide has potential as a novel anticancer agent.
Eigenschaften
IUPAC Name |
2,3-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3S/c1-21-12-7-8-13(15(17)14(12)16)22(19,20)18-10-9-11-5-3-2-4-6-11/h5,7-8,18H,2-4,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVBYKJGQXNHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCC2=CCCCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

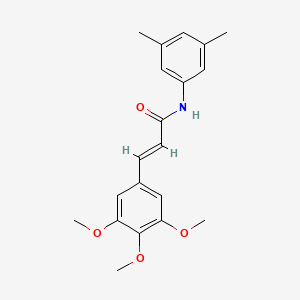
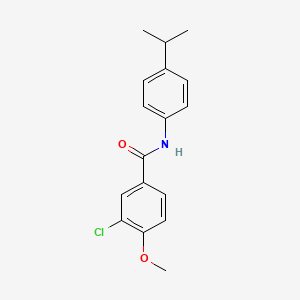
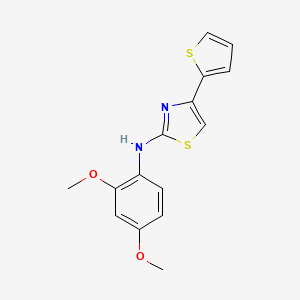




![2-[benzyl(2-fluorobenzyl)amino]ethanol](/img/structure/B5726242.png)
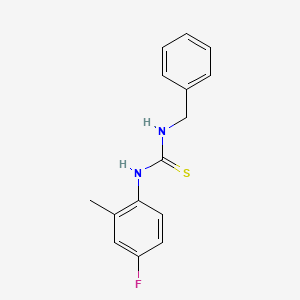
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5726262.png)
